molecular formula C18H14ClNO4 B2923913 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862782-46-5

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2923913
CAS No.: 862782-46-5
M. Wt: 343.76
InChI Key: HMCBEZZOEOXKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative supplied for research and development purposes. This compound belongs to a class of molecules known for their diverse biological activities and relevance in medicinal chemistry. Quinoline-4-carboxylic acid derivatives are of significant interest in anticancer research. Scientific studies have investigated similar quinolone and quinoline derivatives for their selective cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), bone marrow lymphoblast (K-562), and cervical cancer (HeLa) cells . Research indicates these compounds can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancerous cells, while showing selectivity over normal cells, a key advantage in developing novel chemotherapeutic agents . The structural features of this compound, including the 3,4-dimethoxyphenyl moiety and the quinoline core, are characteristic of scaffolds used in developing inhibitors for specific enzymatic pathways . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigative purposes.

Properties

IUPAC Name

8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-15-7-6-10(8-16(15)24-2)14-9-12(18(21)22)11-4-3-5-13(19)17(11)20-14/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCBEZZOEOXKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline core

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in a biological assay or acting as a catalyst in a chemical reaction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of quinoline-4-carboxylic acids are heavily influenced by substituents on the phenyl ring and quinoline core. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Solubility Notable Properties
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid 3,4-dimethoxyphenyl, 8-Cl ~355 (estimated) Likely soluble in DMSO, methanol Electron-rich due to methoxy groups; potential for enzyme interactions
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 667437-81-2) 2-methylphenyl, 8-Cl 297.73 Slight in chloroform, methanol, DMSO Suspected COX-2 inhibitor
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS 863180-69-2) 2,4-dichlorophenyl, 8-Cl 352.60 Not specified Increased lipophilicity; potential enhanced membrane permeability
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 669739-31-5) 3-hydroxyphenyl, 8-Cl 299.71 Likely polar solvents Hydrogen bonding capacity; possible metabolic conjugation
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid 4-isobutylphenyl, 8-Cl 339.82 Not specified Hydrophobic substituent; may improve blood-brain barrier penetration

Key Research Findings

  • Substituent Position Matters: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may enhance interactions with aromatic amino acid residues in enzymes compared to chlorinated or alkylated analogs .
  • Toxicity Predictions : Computational studies on triazole-containing dimethoxyphenyl compounds (unrelated but structurally informative) suggest that methoxy groups reduce acute toxicity compared to nitro or halogen substituents .

Biological Activity

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16ClN1O4
  • Molecular Weight : 345.78 g/mol

This compound features a chloro group and two methoxy groups on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.

Cytotoxicity Studies

In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.0
A549 (lung cancer)12.5
HepG2 (liver cancer)10.0

These results suggest that the compound has a promising profile as an anticancer agent, particularly against breast and liver cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have indicated that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 activation in MCF-7 cells .

Kinase Inhibition

Recent studies have focused on the inhibition of Aurora A kinase, a critical regulator in cell cycle progression and a target for cancer therapy. The following table presents the inhibitory activity of this compound compared to other quinoline derivatives:

CompoundAurora A Inhibition (%)
This compound48.22
Compound A (reference)66.5
Compound B (reference)55.0

The compound showed moderate inhibition of Aurora A kinase, suggesting that further structural optimization could enhance its potency .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against MCF-7 and A549 cell lines. The results indicated that the compound's structure significantly influenced its activity, with halogen substitutions enhancing potency .
  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of Aurora A kinase. Key interactions were observed with amino acids in the binding pocket, which may contribute to its inhibitory activity .

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